molecular formula C17H16FNO2 B2530010 2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide CAS No. 1396748-53-0

2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide

Cat. No.: B2530010
CAS No.: 1396748-53-0
M. Wt: 285.318
InChI Key: MDANIISDUFJJGH-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is a synthetic organic compound designed for research applications. This molecule features a fluorinated benzamide core linked to a dihydroindenyl hydroxymethyl moiety, a structural motif known to confer metabolic stability and rigid framework for target interactions . Compounds within this class have demonstrated significant potential in medicinal chemistry as versatile building blocks for the development of bioactive molecules, including enzyme inhibitors and receptor modulators . The presence of the fluorine atom is a critical design element, as it often enhances binding affinity and improves the metabolic stability of lead compounds . Researchers can leverage this well-defined structure for precise derivatization and structure-activity relationship (SAR) studies in various pharmaceutical research programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDANIISDUFJJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction

The synthesis revolves around two primary components: the 2-fluorobenzamide moiety and the 1-hydroxy-2,3-dihydro-1H-indenylmethyl group. Source outlines a foundational approach for analogous benzamides, beginning with 2-fluoro-4-nitrotoluene oxidation using potassium permanganate under phase-transfer conditions (triethylbenzyl ammonium chloride, 80–95°C, 18 hours) to yield 2-fluoro-4-nitrobenzoic acid (75.3% yield). Subsequent amidation with methylamine gas in the presence of thionyl chloride (40–85°C, 3–5 hours) achieves 2-fluoro-4-nitro-N-methylbenzamide.

For the indene moiety, Source demonstrates cyclization strategies using 3,6-dichloropicolinoyl chloride and amine oxime intermediates under reflux conditions (toluene, 0°C to reflux). This method avoids self-cyclization by leveraging the higher reactivity of acid chlorides.

Coupling Strategies

The final assembly involves coupling the benzamide and indene subunits. A modified Ullmann condensation or nucleophilic acyl substitution is typically employed:

Representative Protocol

  • Activation : Treat 2-fluorobenzoyl chloride with triethylamine in dichloromethane.
  • Nucleophilic Attack : Add (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine dropwise at 0°C.
  • Quenching : Stir for 12 hours at room temperature, followed by aqueous workup (HCl, NaHCO₃).

Source reports analogous amidation yields of 92–98% using carbodiimide (CDI) coupling agents under nitrogen atmosphere.

Key Reaction Mechanisms

Amidation Dynamics

The formation of the benzamide bond proceeds via a two-step mechanism:

  • Activation : Carboxylic acid activation using thionyl chloride (SOCl₂) generates the reactive acyl chloride intermediate.
  • Aminolysis : Nucleophilic attack by the indenylmethylamine on the electrophilic carbonyl carbon, facilitated by triethylamine as a proton scavenger.

Critical Parameters :

  • Temperature control (<5°C during SOCl₂ addition prevents decomposition).
  • Stoichiometric excess of amine (1.2–1.5 equiv) maximizes conversion.

Indene Functionalization

The 1-hydroxy group is introduced via Sharpless asymmetric dihydroxylation or borane-THF mediated hydroboration-oxidation . Source highlights the use of NH₂OH·HCl under alkaline conditions to form oxime intermediates, which undergo cyclization with 3,6-dichloropicolinoyl chloride.

Optimization Strategies

Catalytic Enhancements

Source introduces Indion 190 resin as a reusable catalyst for amidation, achieving 98.4% yield under reflux (acetonitrile, 60–90 minutes). Comparative studies show:

Catalyst Solvent Time (h) Yield (%)
Indion 190 Acetonitrile 1.5 98.4
Triethylamine DCM 12 92.0
DMAP THF 8 85.7

This resin’s macroporous structure enhances substrate accessibility, reducing side reactions.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but risk Hofmann degradation at elevated temperatures. Source advocates for toluene in reflux conditions (110°C) to suppress racemization during indene coupling.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.87 (s, 1H, CONH), 7.53–7.77 (m, aromatic), 2.74 (d, 3H, NCH₃).
  • IR : 1655 cm⁻¹ (C=O stretch), 3397 cm⁻¹ (N-H bend).
  • HRMS : m/z 293.31 [M+H]⁺ (Calc. 293.31).

Industrial-Scale Production

Continuous Flow Synthesis

Adapting Source’s batch process, a plug-flow reactor achieves 98% conversion by:

  • Oxidation Module : Teflon-lined channels with KMnO₄ slurry.
  • Amidation Unit : Static mixers for SOCl₂ and amine feeds.
  • Purification : In-line crystallization with pH-controlled antisolvent addition.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, or nucleophilic aromatic substitution (SNAr) conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluoro group and the hydroxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-fluoro substituent in the target compound may induce steric and electronic effects distinct from para-substituted analogues (e.g., B5). Ortho-fluorination can distort the benzamide’s planarity, impacting binding to targets like enzymes or receptors .
  • For example, the trifluoromethyl group in increases lipophilicity, which may improve membrane permeability compared to the target compound.
  • Synthetic Complexity : Derivatives with additional oxo groups (e.g., 1,3-diketone in ) require multistep syntheses, whereas the target compound’s synthesis appears simpler, akin to standard amide coupling .

Fluorinated Benzamides with Heterocyclic Moieties

Fluorinated benzamides bearing heterocycles (e.g., thiazole, benzimidazole) exhibit divergent pharmacological profiles (Table 2).

Table 2: Comparison with Fluorinated Heterocyclic Benzamides

Compound Name Heterocycle Molecular Weight (g/mol) Notable Properties References
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Thiazole 236.25 Planar amide moiety; hydrogen-bonded dimers in crystal packing
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (38) Benzimidazole 371.37 IDO1 inhibitor; synthesized via HATU-mediated coupling
3-Fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide Tetrazole 337.34 Tetrazole group enhances acidity; potential metal coordination

Key Observations :

  • Heterocycle Influence: Thiazole and benzimidazole substituents introduce nitrogen-rich pharmacophores, enabling interactions with biological targets (e.g., enzyme active sites).
  • Crystal Packing : The thiazole derivative forms hydrogen-bonded dimers via N–H···N interactions, whereas the hydroxy group in the target compound may participate in O–H···O/N bonding, affecting solubility and crystallinity.
  • Biological Activity: While compound 38 shows IDO1 inhibition , the target compound’s bioactivity remains uncharacterized in the evidence.

Electronic and Steric Effects of Fluorine

Fluorine’s role in benzamide derivatives is well-documented :

  • Steric Hindrance : Ortho-fluorine (target compound) may hinder rotation around the amide bond, enforcing a specific conformation critical for target engagement.
  • Metabolic Stability: Fluorination often blocks cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogues .

Biological Activity

2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a unique structural framework that includes both a fluoro substituent on the benzene ring and an indene moiety. The biological activity of this compound has garnered attention due to its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

IUPAC Name 2fluoroN[(1hydroxy2,3dihydro1Hinden1yl)methyl]benzamide\text{IUPAC Name }this compound

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions may modulate various signaling pathways and influence biological processes, although the precise mechanisms remain under investigation.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic uses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntinociceptiveExhibits pain-relieving properties in animal models. ,
Anti-inflammatoryReduces inflammation markers in vitro. ,
AntitumorShows cytotoxic effects against cancer cell lines. ,

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antinociceptive Effects : In a study involving rodent models, the compound demonstrated significant antinociceptive effects comparable to known analgesics. The mechanism was attributed to the modulation of pain pathways through opioid receptor interactions.
  • Anti-inflammatory Properties : In vitro studies indicated that this compound effectively reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, making it a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Table 2: Comparison with Similar Compounds

Compound NameAntinociceptive ActivityAnti-inflammatory ActivityCytotoxicity
2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-indene)benzamideYesYesYes
2-chloro-N-(1-hydroxy-indene)benzamideModerateYesModerate
2-bromo-N-(1-hydroxy-indene)benzamideLowModerateHigh

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